1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone
Description
BenchChem offers high-quality 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN8O3/c23-16-2-1-3-18(13-16)30-22-20(26-27-30)21(24-14-25-22)29-10-8-28(9-11-29)19(32)12-15-4-6-17(7-5-15)31(33)34/h1-7,13-14H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEFRBQVXBTDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone is a complex organic molecule that incorporates a triazole and pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to anticancer and anti-inflammatory properties.
Chemical Structure
This compound can be broken down into several key components:
- Triazole Ring : Known for its ability to mimic amide bonds, enhancing biological activity through hydrogen bonding.
- Pyrimidine Core : Contributes to various biological interactions and can influence pharmacological profiles.
- Piperazine Linkage : Often used in drug design for its favorable pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer effects, enzyme inhibition, and overall cytotoxicity.
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiproliferative activity against a variety of cancer cell lines. For example:
- In vitro studies demonstrated that compounds containing the triazole moiety showed enhanced activity against human leukemia (L1210) and cervical carcinoma (HeLa) cells. The presence of the triazole ring often resulted in lower IC50 values compared to their non-triazole counterparts, indicating greater potency .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer progression and inflammation:
- Studies have shown that certain triazolo[4,5-d]pyrimidine derivatives can inhibit kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Triazole Derivatives : A study published in Molecules evaluated the anticancer properties of triazolo derivatives against multiple cancer types. The results indicated that modifications at the 7-position of the pyrimidine significantly enhanced activity against breast cancer cells .
- Enzyme Interaction Studies : Another investigation focused on the binding affinity of triazolo[4,5-d]pyrimidine derivatives with specific protein targets. The findings suggested that these compounds could serve as effective inhibitors by mimicking ATP binding sites .
Data Tables
Scientific Research Applications
The compound's biological profile indicates potential applications in:
- Anticancer Therapy : Compounds containing triazole and pyrimidine rings have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of triazolo-pyrimidines can act as effective chemotherapeutic agents by targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The presence of the fluorophenyl group enhances the compound's interaction with microbial enzymes, suggesting its potential as an antimicrobial agent. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities .
Case Studies
Several studies highlight the efficacy of similar compounds:
- Anticancer Activity : A study demonstrated that a related triazole derivative significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
- Antimicrobial Efficacy : Research comparing various triazole derivatives showed that those with similar structural features to the compound under discussion exhibited potent activity against resistant strains of bacteria and fungi .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reagents are required?
The synthesis typically involves multi-step routes starting with the triazolopyrimidine core and subsequent functionalization. Critical steps include:
- Nucleophilic substitution to attach the piperazine moiety, often using dimethylformamide (DMF) as a solvent and copper iodide as a catalyst .
- Coupling reactions to introduce the 3-fluorophenyl and 4-nitrophenyl groups, requiring anhydrous conditions and reagents like lithium aluminum hydride (LAH) for reductions .
- Purification via column chromatography or recrystallization in ethanol to isolate the final product .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst screening : Palladium on carbon (Pd/C) may enhance coupling efficiency for aromatic substituents .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, while dichloromethane (DCM) minimizes side reactions during substitutions .
- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during sensitive steps like triazole ring formation .
Basic: What spectroscopic methods are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly for distinguishing fluorophenyl and nitrophenyl substituents .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying the triazolopyrimidine core .
- FT-IR : Detects functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
Advanced: How can ambiguities in structural assignments (e.g., regioisomerism) be resolved?
- X-ray crystallography : Definitive proof of regiochemistry for triazolopyrimidine derivatives .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and spatial proximities between substituents .
Basic: What biological targets are hypothesized for this compound?
Triazolopyrimidines often target kinases or G-protein-coupled receptors (GPCRs) due to their structural mimicry of purine bases. The 4-nitrophenyl group may enhance binding to enzymes with hydrophobic active sites .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
- Fluorine substitution : The 3-fluorophenyl group increases metabolic stability and lipophilicity, as seen in related triazolopyrimidines .
- Piperazine flexibility : Modifying the piperazine ring (e.g., N-alkylation) can alter receptor selectivity .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) of the nitrophenyl group with bioactivity .
Basic: How should researchers address contradictions in biological activity data?
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Control for solvent effects : DMSO concentrations >1% may non-specifically inhibit enzymes .
Advanced: What analytical methods are suitable for stability studies under varying pH and temperature?
- HPLC-UV/MS : Monitor degradation products in accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
- Kinetic modeling : Determine degradation pathways (hydrolysis, oxidation) using Arrhenius plots .
Basic: What parameters should be prioritized in experimental design for in vitro studies?
- Dose-response curves : Use ≥6 concentrations to calculate IC₅₀ values accurately .
- Cell line selection : Prioritize lines expressing target receptors (e.g., HEK293 for GPCR studies) .
Advanced: How can long-term stability in biological matrices be assessed?
- Matrix effect studies : Spike compound into plasma/serum and analyze recovery via LC-MS/MS .
- Freeze-thaw cycles : Test stability after 3 cycles (-80°C to 25°C) to simulate storage conditions .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced: How can thermal decomposition products be identified and managed?
- TGA-DSC : Analyze decomposition temperatures and pathways .
- GC-MS : Identify volatile byproducts (e.g., nitrobenzene derivatives) .
Basic: What computational tools are useful for predicting binding modes?
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR homology models .
- DFT calculations : Optimize geometry and electrostatic potential maps for substituent interactions .
Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in mechanistic studies?
- Radiotracer synthesis : Incorporate ¹⁸F via nucleophilic aromatic substitution for PET imaging of target engagement .
- Metabolic fate tracking : Use LC-MS to trace labeled metabolites in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
